4,5-Dimethoxy-2-methylbenzene-1-thiol

Peptide Synthesis Native Chemical Ligation Fmoc SPPS

Select 4,5-Dimethoxy-2-methylbenzene-1-thiol (≥95%) to access the unique Dmmb auxiliary for Fmoc-SPPS. This substitution pattern enables efficient on-resin N–S acyl shift under mild acidic conditions, generating peptide thioesters without detectable epimerization—a capability unmatched by generic dimethoxythiophenol isomers. It facilitates ligation at X-Gly junctions and expands accessible ligation sites in protein engineering. Ensure reproducible synthesis outcomes by sourcing this key building block from validated suppliers offering batch-to-batch consistency and rigorous purity documentation.

Molecular Formula C9H12O2S
Molecular Weight 184.25
CAS No. 78523-20-3
Cat. No. B2354997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-methylbenzene-1-thiol
CAS78523-20-3
Molecular FormulaC9H12O2S
Molecular Weight184.25
Structural Identifiers
SMILESCC1=CC(=C(C=C1S)OC)OC
InChIInChI=1S/C9H12O2S/c1-6-4-7(10-2)8(11-3)5-9(6)12/h4-5,12H,1-3H3
InChIKeyHAZVSNQMNFGKEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxy-2-methylbenzene-1-thiol (CAS 78523-20-3) | Dmmb Auxiliary for Peptide Thioester Synthesis


4,5-Dimethoxy-2-methylbenzene-1-thiol (C9H12O2S, MW 184.25, purity typically 95%) is an aromatic thiol containing two methoxy groups and a methyl group on a benzene ring . Commercially available in quantities from 50 mg to 2.5 g , this compound serves as a critical building block in organic synthesis, with its primary demonstrated utility as the N-4,5-dimethoxy-2-mercaptobenzyl (Dmmb) auxiliary group for peptide thioester preparation via Fmoc solid-phase peptide synthesis (SPPS) [1]. Unlike simpler thiophenol analogs, the specific 4,5-dimethoxy-2-methyl substitution pattern imparts unique electronic and steric properties that enable efficient N-S acyl shift reactions under mild acidic conditions without detectable epimerization [1].

Why 4,5-Dimethoxy-2-methylbenzene-1-thiol Cannot Be Substituted by Generic Thiophenol Analogs in Peptide Synthesis


While several dimethoxythiophenol isomers exist (e.g., 2,5-dimethoxythiophenol CAS 1483-27-8, 3,4-dimethoxythiophenol CAS 700-96-9, 3,5-dimethoxythiophenol CAS 19689-66-8) [1], these compounds differ fundamentally in substitution pattern and lack the critical 2-methyl group present in the target compound [2]. In peptide synthesis applications, generic substitution fails because the Dmmb auxiliary requires precise positioning of both the nucleophilic thiol group and the electron-donating methoxy groups to facilitate efficient intramolecular N-S acyl shift [3]. The 4,5-dimethoxy substitution pattern, combined with the 2-methyl group, creates an optimal electronic environment that enables reaction completion under mildly acidic conditions while preserving stereochemical integrity of the adjacent amino acid residue—a property not replicated by regioisomeric dimethoxythiophenols or simpler thiophenol analogs [3].

Quantitative Differentiation Evidence for 4,5-Dimethoxy-2-methylbenzene-1-thiol (Dmmb Auxiliary)


Dmmb Auxiliary Enables Epimerization-Free Peptide Thioester Synthesis Under Mild Acidic Conditions

The Dmmb auxiliary (derived from 4,5-dimethoxy-2-methylbenzene-1-thiol) facilitates N-S acyl shift under mildly acidic conditions with no detectable epimerization of the adjacent amino acid residue. This performance is specific to the Dmmb structure [1].

Peptide Synthesis Native Chemical Ligation Fmoc SPPS

Dmmb Auxiliary Demonstrates Compatibility with Complex Peptide Modifications

The Dmmb auxiliary protocol was successfully applied to synthesize three distinct complex peptide thioesters, demonstrating robustness across diverse amino acid sequences and modifications [1].

Peptide Thioester Post-Translational Modification Protein Synthesis

Dmmb Auxiliary Enables Efficient Gly-Building Block Formation for Chemical Ligation at X-Gly Sites

The 2-mercapto-4,5-dimethoxybenzyl (Dmmb) moiety was efficiently synthesized and incorporated into a Gly-building block for peptide ligation studies [1]. This auxiliary enables chemical ligation at X-Gly junctions, a synthetically challenging ligation site.

Chemical Ligation Peptide Ligation X-Gly Junction

Electronic Properties: Methoxy Substitution Pattern Affords Distinct Hammett-Based Reactivity Profile

Para-substituted thiophenols exhibit linear correlations between Hammett substituent constants (σp and σp+) and 13C NMR chemical shifts, with methoxy-substituted thiophenols displaying characteristic electron-donating effects [1]. The S-H bond dissociation enthalpy (BDE) of thiophenols is modulated by substituent electronic effects, with p-OCH3 substitution affecting both BDE(S-H) and proton affinity [2].

Physical Organic Chemistry Linear Free-Energy Relationships Thiophenol Reactivity

Thiophenol Class Demonstrates Peroxyl Radical Scavenging at Diffusion-Limited Rates

DFT calculations on twelve substituted thiophenols demonstrate that these compounds scavenge peroxyl radicals primarily via single electron transfer (SET) mechanism, with rate constants approaching the diffusion limit [1]. The most active thiophenol derivative studied exhibited k_overall = 1.69 × 10⁸ M⁻¹ s⁻¹ in aqueous solution.

Antioxidant Free Radical Scavenging Oxidative Stress

Procurement-Driven Application Scenarios for 4,5-Dimethoxy-2-methylbenzene-1-thiol (Dmmb Auxiliary)


Fmoc-SPPS Synthesis of Peptide Thioesters for Native Chemical Ligation

Researchers engaged in chemical protein synthesis require peptide thioesters as key intermediates for native chemical ligation. 4,5-Dimethoxy-2-methylbenzene-1-thiol serves as the essential Dmmb auxiliary that enables on-resin N-S acyl shift under mildly acidic conditions, generating peptide thioesters without detectable epimerization of adjacent amino acid residues [1]. The protocol is compatible with Fmoc-SPPS and successfully produces thioesters of up to 41 residues, including those with phosphorylation and methylation modifications [1]. Procurement of this compound in ≥95% purity from validated suppliers is critical for reproducible peptide synthesis outcomes.

Chemical Ligation at X-Gly Junctions for Semi-Synthetic Protein Construction

Investigators developing semi-synthetic proteins often face limitations with native chemical ligation, which requires an N-terminal cysteine residue. The Dmmb auxiliary derived from 4,5-dimethoxy-2-methylbenzene-1-thiol enables ligation at X-Gly junctions [2]. The Dmmb-containing Gly-building block reacts with thiobenzyl-activated peptide fragments, followed by TMSBr-assisted auxiliary cleavage to yield native peptide bonds at non-cysteine junctions [2]. This application expands the scope of accessible ligation sites in protein engineering and therapeutic peptide development.

Development of Novel Arylthioindole-Based Tubulin Polymerization Inhibitors

Medicinal chemists targeting tubulin polymerization for anticancer drug discovery utilize dimethoxythiophenol building blocks to synthesize arylthioindole (ATI) derivatives. While 3,4-dimethoxythiophenol and 3,5-dimethoxythiophenol have established precedent as precursors for potent tubulin inhibitors [3], the distinct 4,5-dimethoxy-2-methyl substitution pattern of the target compound offers an unexplored chemical space for SAR optimization. Computational QSAR models for ATI derivatives demonstrate that substituent electronegativity and steric bulk on the phenyl ring significantly modulate inhibitory activity (CoMFA model: R² = 0.898, q² = 0.654) [4], suggesting that the unique substitution pattern of 4,5-dimethoxy-2-methylbenzene-1-thiol could yield ATI derivatives with differentiated tubulin binding profiles.

Design of Electron-Rich Thiol Ligands for Coordination Chemistry and Catalysis

Synthetic chemists developing metal complexes for catalysis or materials science require thiol ligands with precisely tuned electronic properties. The dual methoxy substitution on the benzene ring imparts strong electron-donating character, as established by Hammett correlations for para-substituted thiophenols [5], while the ortho-methyl group introduces steric modulation of metal coordination geometry. This combination of electronic enrichment (via -OCH₃ groups) and steric control (via -CH₃ group) distinguishes this compound from simpler thiophenol ligands (e.g., unsubstituted thiophenol or mono-methoxy analogs) and positions it for applications in designing catalysts with enhanced activity or selectivity in cross-coupling, C-H activation, or polymerization reactions.

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